molecular formula C8H15NO2 B12989619 Rel-((2R,6S)-6-cyclopropylmorpholin-2-yl)methanol

Rel-((2R,6S)-6-cyclopropylmorpholin-2-yl)methanol

Cat. No.: B12989619
M. Wt: 157.21 g/mol
InChI Key: NNBLIBYKHJPMHB-HTQZYQBOSA-N
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Description

Rel-((2R,6S)-6-cyclopropylmorpholin-2-yl)methanol is a chemical compound with a unique structure that includes a cyclopropyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((2R,6S)-6-cyclopropylmorpholin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with epoxide derivatives to form the morpholine ring, followed by the introduction of the methanol group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Rel-((2R,6S)-6-cyclopropylmorpholin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Rel-((2R,6S)-6-cyclopropylmorpholin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Rel-((2R,6S)-6-cyclopropylmorpholin-2-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Rel-((2R,6S)-6-methylmorpholin-2-yl)methanol
  • (2R,6S)-2,6-Dimethylmorpholine hydrochloride
  • (1R,2R,6S)-2(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

Uniqueness

Rel-((2R,6S)-6-cyclopropylmorpholin-2-yl)methanol is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

[(2R,6S)-6-cyclopropylmorpholin-2-yl]methanol

InChI

InChI=1S/C8H15NO2/c10-5-7-3-9-4-8(11-7)6-1-2-6/h6-10H,1-5H2/t7-,8-/m1/s1

InChI Key

NNBLIBYKHJPMHB-HTQZYQBOSA-N

Isomeric SMILES

C1CC1[C@H]2CNC[C@@H](O2)CO

Canonical SMILES

C1CC1C2CNCC(O2)CO

Origin of Product

United States

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